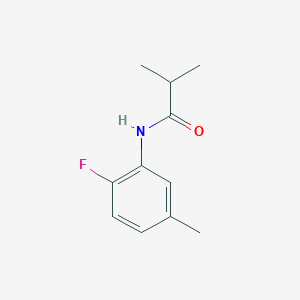
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential use in scientific research. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.
Mécanisme D'action
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects of cannabis, such as euphoria, relaxation, and altered perception. This compound has a higher affinity for the CB1 receptor than the CB2 receptor, which may explain its potent psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has potent analgesic and anti-inflammatory effects, which may make it useful for the treatment of chronic pain and inflammation. This compound has also been shown to have anti-tumor effects, which may make it useful for the treatment of cancer. However, more research is needed to determine its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of synthetic cannabinoids on these receptors. It is also relatively easy to synthesize in high yields and purity, which makes it readily available for research purposes. However, this compound has some limitations for use in lab experiments. It has potent psychoactive effects, which may make it difficult to study its effects on specific physiological processes. It may also have potential side effects that need to be carefully monitored.
Orientations Futures
There are several future directions for research on N-(2-fluoro-5-methylphenyl)-2-methylpropanamide. One direction is to study its potential therapeutic uses, such as in the treatment of chronic pain, inflammation, and cancer. Another direction is to study its effects on the brain and behavior, particularly in comparison to THC and other synthetic cannabinoids. There is also a need to study the safety and toxicity of this compound in humans, as well as its potential for abuse and addiction. Overall, this compound has significant potential for scientific research, but more research is needed to fully understand its effects and potential uses.
Méthodes De Synthèse
The synthesis of N-(2-fluoro-5-methylphenyl)-2-methylpropanamide involves the reaction of 2-fluoro-5-methylphenylacetic acid with 2-methylamino-2-phenylpropane-1-one in the presence of a catalyst. The resulting product is then purified using chromatography to obtain the pure compound. The synthesis method has been optimized to produce this compound in high yields and purity.
Applications De Recherche Scientifique
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has been used in scientific research to study the cannabinoid receptors and their role in various physiological and pathological conditions. It has been shown to have potent analgesic, anti-inflammatory, and anti-tumor effects. This compound has also been used to study the effects of synthetic cannabinoids on the brain and behavior. It has been shown to produce similar effects to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Propriétés
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7(2)11(14)13-10-6-8(3)4-5-9(10)12/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKXUEPKUPZERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

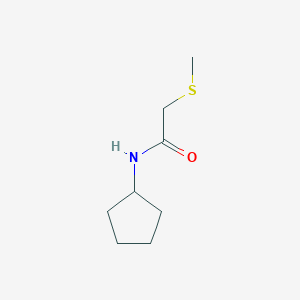

![N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide](/img/structure/B7512955.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7512963.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)
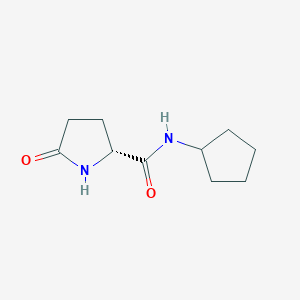

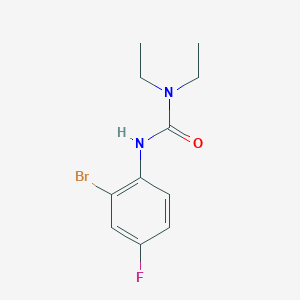
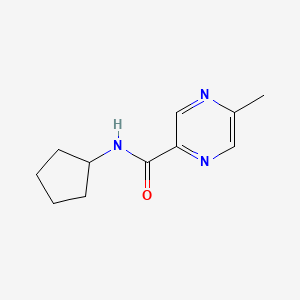

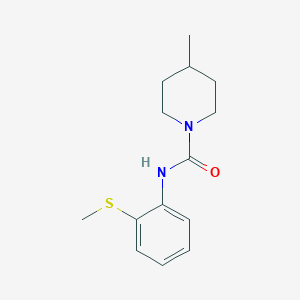
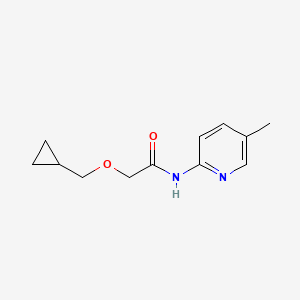
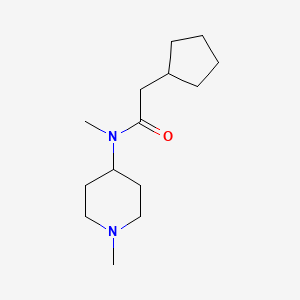
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7513033.png)